molecular formula C20H18N4O3S B253838 N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE

Cat. No.: B253838
M. Wt: 394.4 g/mol
InChI Key: QAWFMWWLQKINAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazoloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and triazoloquinoline derivatives. The key steps may involve:

    Formation of the triazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the sulfanyl group:

    Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE include other triazoloquinoline derivatives with different substituents. Examples include:

  • N-(2,5-dimethoxyphenyl)-2-(quinolin-1-ylsulfanyl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(triazolo[4,3-a]quinolin-1-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the triazoloquinoline core and the sulfanyl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

InChI

InChI=1S/C20H18N4O3S/c1-26-14-8-9-17(27-2)15(11-14)21-19(25)12-28-20-23-22-18-10-7-13-5-3-4-6-16(13)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

QAWFMWWLQKINAL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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